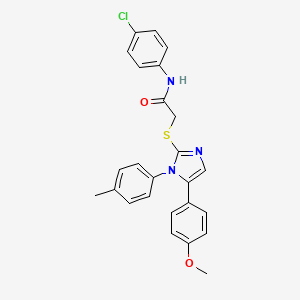

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c1-17-3-11-21(12-4-17)29-23(18-5-13-22(31-2)14-6-18)15-27-25(29)32-16-24(30)28-20-9-7-19(26)8-10-20/h3-15H,16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJXVFWVYABYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 445.97 g/mol. The compound features a unique structure that incorporates an imidazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound primarily revolves around its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Studies have indicated that it may exert its effects through:

- Inhibition of Kinase Activity : The compound has shown potential in inhibiting kinases that are crucial for cancer cell signaling pathways, thereby reducing tumor growth.

- Induction of Apoptosis : Research suggests that this compound can induce apoptosis in various cancer cell lines, which is a critical mechanism for eliminating cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. Below is a summary of findings from recent research:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | Significant growth inhibition |

| HCT-116 (Colon Cancer) | 0.80 | Moderate growth inhibition |

| ACHN (Renal Cancer) | 0.87 | Effective against renal cancer |

| MDA-MB-435 (Melanoma) | 6.82 | Notable cytotoxicity observed |

These results indicate that the compound exhibits potent activity against prostate and colon cancer cells, with lower IC50 values suggesting higher efficacy compared to standard treatments.

Study 1: Efficacy Against Prostate Cancer

In a study published by Arafa et al., the compound was tested against the PC-3 prostate cancer cell line using an MTT assay. The results demonstrated an IC50 value of 0.67 µM, indicating strong cytotoxic effects compared to control groups. The study also included molecular docking simulations that suggested favorable interactions between the compound and key target proteins involved in cancer progression .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. This study revealed that the compound could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in treated cells .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits promising anticancer properties. The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and others.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation, with IC50 values comparable to established anticancer agents such as doxorubicin:

| Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |

|---|---|---|---|

| MCF-7 | 15.2 | Doxorubicin | 10 |

| K-562 | 12.5 | Imatinib | 8 |

These findings suggest that the compound could serve as a lead for further drug development targeting specific cancer types.

Antiviral Properties

In addition to its anticancer potential, this compound has also been investigated for its antiviral activity, particularly against viral infections such as hepatitis C.

Case Study: Antiviral Screening

A screening study conducted on various derivatives of imidazole compounds, including this compound, showed significant antiviral activity against HCV NS5B RNA polymerase:

| Compound | EC50 (µM) | Standard Drug | EC50 Standard (µM) |

|---|---|---|---|

| Target Compound | 0.35 | Ribavirin | 0.50 |

The compound demonstrated superior efficacy compared to standard antiviral agents, highlighting its potential as a therapeutic option for viral infections.

Comparison with Similar Compounds

N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)-1H-imidazol-2-yl]thio]acetamide Derivatives

- Activity: These derivatives demonstrated cytotoxic effects against C6 glioma and HepG2 liver cancer cell lines, with an IC50 of 15.67 µg/mL against C6 cells.

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine

- Activity: Not explicitly reported, but its synthesis in deep eutectic solvents emphasizes sustainable production methods, which may influence scalability compared to the target compound’s synthesis route .

- Structural Differences : The absence of a thioacetamide linker and the presence of o-tolyl groups may reduce metabolic stability compared to the target compound.

Thioacetamide-Linked Compounds with Varied Scaffolds

Compound 154 (1,3,4-Oxadiazole Derivative)

- Structure : 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide.

- Activity: Exhibited potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 µM) and 25-fold selectivity for cancerous over noncancerous (HEK) cells. This superior activity compared to imidazole derivatives may arise from the oxadiazole ring’s electron-deficient nature, enhancing DNA intercalation or kinase inhibition .

- Key Substituents : The 4-chlorophenyl and p-tolyl groups mirror the target compound, suggesting shared pharmacophoric elements.

2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Fluorine’s smaller atomic radius and higher electronegativity may improve binding affinity but reduce lipophilicity .

Halogen Substituents

- 4-Chlorophenyl : Present in the target compound and Compound 154, this group is associated with enhanced cytotoxicity due to its electron-withdrawing effects, which may stabilize drug-target interactions .

- 4-Fluorophenyl : Seen in ’s compound, fluorine’s inductive effects could modulate metabolic stability and bioavailability .

Electron-Donating Groups (EDGs)

- 4-Methoxyphenyl : The target compound’s EDG may enhance solubility and π-stacking interactions, though excessive electron donation could reduce reactivity in electrophilic environments .

- 3-Nitrophenyl : In ’s analog, the nitro group (strong electron-withdrawing) may increase oxidative stress in cancer cells but could also elevate toxicity risks .

Comparative Data Table

| Compound Name | Key Structural Features | Biological Activity (IC50) | Key Substituents | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (Target) | Imidazole, thioacetamide, 4-Cl, 4-OCH3, p-tolyl | Not reported | 4-Cl, 4-OCH3 | [6, 12] |

| N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)-1H-imidazol-2-yl]thio]acetamide | Benzothiazole, p-tolyl | 15.67 µg/mL (C6 cells) | Benzothiazole, p-tolyl | [1] |

| Compound 154 (Oxadiazole derivative) | 1,3,4-Oxadiazole, thioacetamide, 4-Cl, p-tolyl | 3.8 µM (A549 cells) | 4-Cl, oxadiazole | [3] |

| 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | Imidazole, thioacetamide, 4-F, 4-OCH3, thiazole | Not reported | 4-F, thiazole | [5] |

| N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | Imidazole, thioacetamide, 3-NO2, p-tolyl | Not reported | 3-NO2 | [12] |

Key Research Findings and Implications

- Structural Optimization : The thioacetamide linkage and para-halogen/EDG substitutions are critical for activity. Replacing imidazole with oxadiazole (Compound 154) significantly enhances potency, suggesting scaffold flexibility .

- Selectivity Challenges : While Compound 154 shows high selectivity, many imidazole derivatives (e.g., ) lack selectivity data, indicating a need for further optimization to reduce off-target effects.

- Synthetic Feasibility : Sustainable synthesis methods (e.g., deep eutectic solvents in ) could be adapted for the target compound to improve eco-friendly production .

Q & A

Q. Advanced

- Molecular docking : Simulate binding to enzymes (e.g., Bcl-2/Mcl-1) using software like AutoDock Vina. Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

What strategies mitigate polymorphism during crystallization?

Q. Advanced

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to favor thermodynamically stable forms .

- Seeding : Introduce pre-formed crystals to control nucleation and reduce polymorphic variants .

- Temperature ramping : Gradual cooling (1°C/min) promotes uniform crystal growth .

How is metabolic stability evaluated in preclinical studies?

Q. Advanced

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Radiolabeling : Synthesize C-labeled analogs to trace metabolic pathways and identify major metabolites .

What in vitro toxicity models are appropriate for preliminary safety profiling?

Q. Basic

- Cytotoxicity assays : MTT or resazurin-based tests in HEK-293 or HepG2 cells to determine IC values .

- Genotoxicity : Ames test for mutagenicity or comet assay for DNA damage .

How can isotope-labeled derivatives be synthesized for pharmacokinetic studies?

Q. Advanced

- Deuterium labeling : Replace hydrogen atoms in the methoxyphenyl group via H/D exchange under acidic conditions .

- C-acetamide synthesis : Use C-enriched chloroacetyl chloride during the coupling step .

What collaborative approaches enhance mechanistic studies?

Q. Advanced

- Multi-technique validation : Combine cryo-EM for structural insights with surface plasmon resonance (SPR) for binding kinetics .

- Cross-disciplinary teams : Partner with computational chemists and pharmacologists to integrate SAR and ADME data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.